molecular formula C19H20N2O4S B2702320 3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid CAS No. 1214800-75-5

3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid

Cat. No.: B2702320
CAS No.: 1214800-75-5
M. Wt: 372.44
InChI Key: KKUIUQHZBYSMHB-UHFFFAOYSA-N
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Description

3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a 4-cyanophenyl group at the β-carbon and a mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) moiety on the α-amino group. The 4-cyanophenyl substituent contributes to lipophilicity and may influence interactions with hydrophobic enzyme pockets.

Properties

IUPAC Name

3-(4-cyanophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-12-8-13(2)18(14(3)9-12)26(24,25)21-17(19(22)23)10-15-4-6-16(11-20)7-5-15/h4-9,17,21H,10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUIUQHZBYSMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(CC2=CC=C(C=C2)C#N)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the cyanophenyl intermediate, followed by the introduction of the mesitylsulfonylamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.

    Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development and disease treatment.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism by which 3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Key Physicochemical Properties

Property Target Compound Type D/L Inhibitors (CW3) Sulfamoyl Analog
Molecular Weight (g/mol) ~362.4* ~435.3 ~256.3
logP (Predicted) ~2.8 ~3.1 ~1.2
Hydrogen Bond Acceptors 6 5 5
Rotatable Bonds 5 7 4

*Estimated based on structural formula.

Research Findings and Gaps

  • Target Compound: Limited pharmacological data are available. Its structural features align with kinase inhibitors (e.g., dasatinib analogs), but experimental validation is needed.
  • Analogues : Type D/L inhibitors show promising anticancer activity, though mesitylsulfonyl derivatives may offer superior metabolic stability. Sulfamoyl analogs prioritize solubility over target affinity .
  • Synthesis : Modular routes (e.g., cross-coupling, sulfonylation) enable diversification, but scalability and stereochemical control require optimization .

Biological Activity

3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the synthesis, biological activity, and relevant case studies surrounding this compound.

  • Molecular Formula : C15H18N2O4S
  • Molecular Weight : 318.38 g/mol
  • CAS Number : 146727-62-0
  • Structure : The compound features a propanoic acid backbone with a cyanophenyl group and a mesitylsulfonyl amino substituent.

Synthesis

The synthesis of 3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid typically involves multi-step organic reactions, including the formation of the mesitylsulfonamide followed by coupling with the cyanophenyl moiety. Various methods have been documented in literature, focusing on optimizing yield and purity.

Antimicrobial Activity

Recent studies have indicated that derivatives of 3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid exhibit significant antimicrobial properties against various pathogens, including multidrug-resistant strains.

Pathogen TypeMIC (µg/mL)Reference
MRSA1 - 8
VRE0.5 - 2
E. coli8 - 64
Candida auris8 - 64

These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents targeting resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, preliminary investigations into the anticancer activity of this compound have shown promising results. Cell line studies indicate that it may inhibit cell proliferation in specific cancer types, although further research is needed to elucidate its mechanisms of action.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of derivatives including 3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid demonstrated potent activity against ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics. The study utilized a broad spectrum of clinically isolated strains to assess efficacy and establish minimum inhibitory concentrations (MICs).

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship (SAR) of related compounds has revealed that modifications to the mesitylsulfonamide group significantly influence biological activity. Variations in substituents on the aromatic ring also impact potency against bacterial and fungal pathogens.

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound. However, comprehensive toxicological assessments are necessary to determine safety profiles before clinical applications can be pursued.

Q & A

Q. Table 1: Hypothetical Synthesis Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)
CyanationPd(OAc)₂, Zn(CN)₂, DMF, 80°C6595%
SulfonylationMesitylsulfonyl chloride, Et₃N, DCM7898%

Basic: Which spectroscopic techniques are optimal for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm for cyanophenyl), sulfonamide NH (δ 5.5–6.5 ppm), and propanoic acid COOH (δ 12–13 ppm, broad). Mesityl methyl groups appear as singlet (~δ 2.3 ppm) .
    • ¹³C NMR : Confirm cyano group (δ ~115 ppm), carbonyl carbons (COOH: δ ~175 ppm; sulfonamide: δ ~110 ppm) .
  • Mass Spectrometry (HRMS) : Use ESI+ to detect [M+H]⁺. Expected fragments include mesitylsulfonyl (m/z 183) and cyanophenylpropanoic acid (m/z 176) .

Note : Compare experimental data with computational predictions (e.g., Gaussian DFT) to resolve ambiguities .

Advanced: How to design enzyme inhibition assays for this compound?

Methodological Answer:

Target Selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, metalloproteases).

In Vitro Assay :

  • Fluorometric Assay : Monitor enzyme activity using a fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMPs). Include controls (e.g., EDTA for metalloenzymes) .
  • IC₅₀ Determination : Test compound concentrations (0.1–100 μM) in triplicate. Use GraphPad Prism for nonlinear regression analysis.

Competitive vs. Noncompetitive Inhibition : Perform Lineweaver-Burk plots with varying substrate concentrations .

Q. Table 2: Hypothetical Enzyme Inhibition Data

EnzymeIC₅₀ (μM)Inhibition Type
MMP-912.3 ± 1.5Competitive
CA-II45.7 ± 3.2Noncompetitive

Advanced: How to analyze structure-activity relationships (SAR) for derivatives?

Methodological Answer:

Derivative Synthesis : Modify substituents (e.g., replace mesityl with tosyl, vary cyanophenyl with nitrophenyl). Use parallel synthesis for efficiency .

Biological Testing : Screen derivatives against a panel of targets (e.g., kinases, bacterial pathogens).

Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity. Validate with MD simulations (AMBER) .

Key SAR Insight : Bulky sulfonamides (e.g., mesityl) enhance target selectivity by reducing off-target interactions .

Data Contradiction: How to resolve discrepancies in solubility measurements?

Methodological Answer:

Standardized Protocols :

  • Solvent System : Use buffered solutions (PBS pH 7.4, DMSO stock ≤1%) to mimic physiological conditions .
  • Quantification : Apply HPLC-UV (λ = 254 nm) or nephelometry for turbidity measurement.

Temperature Control : Ensure consistent incubation (e.g., 25°C ± 0.1°C) to avoid kinetic solubility artifacts .

Inter-Lab Validation : Collaborate with independent labs using blinded samples to confirm reproducibility .

Stability: What storage conditions preserve compound integrity?

Methodological Answer:

  • Short-Term : Store at –20°C in amber vials under argon to prevent oxidation/hydrolysis.
  • Long-Term : Lyophilize and keep at –80°C. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
  • Analytical Monitoring : Perform monthly LC-MS to detect degradation products (e.g., sulfonic acid from sulfonamide hydrolysis) .

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